3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Lipophilicity Drug Design

3-(Methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 2091659-29-7) is a heterocyclic building block belonging to the pyrazole dicarboxylic acid monoester family. It features a 1,4-dimethylpyrazole core bearing a methoxycarbonyl ester at position 3 and a free carboxylic acid at position 5, with a molecular formula of C8H10N2O4 and a molecular weight of 198.18 g/mol.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 2091659-29-7
Cat. No. B6279183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid
CAS2091659-29-7
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)OC)C)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-4-5(8(13)14-3)9-10(2)6(4)7(11)12/h1-3H3,(H,11,12)
InChIKeyRHUDJXBNZIZQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 2091659-29-7): A Differentiated Pyrazole Dicarboxylic Acid Monoester for Precision Synthetic Chemistry


3-(Methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 2091659-29-7) is a heterocyclic building block belonging to the pyrazole dicarboxylic acid monoester family. It features a 1,4-dimethylpyrazole core bearing a methoxycarbonyl ester at position 3 and a free carboxylic acid at position 5, with a molecular formula of C8H10N2O4 and a molecular weight of 198.18 g/mol [1]. The compound possesses a computed XLogP3-AA of 0.6, topological polar surface area (TPSA) of 81.4 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. These structural attributes confer distinct reactivity profiles and physicochemical properties that differentiate it from closely related pyrazole carboxylate analogs used in medicinal chemistry, agrochemical, and materials science research.

Why 3-(Methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Common Analogs


Subtle variations in the pyrazole substitution pattern—altering the ester alkyl group, shifting the carboxylic acid position, or removing the 4-methyl substituent—produce measurable changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. These physicochemical differences directly influence reactivity in downstream transformations (e.g., amide coupling, ester hydrolysis, and cyclocondensation) and the pharmacokinetic profiles of final drug-like molecules [3]. Consequently, procurement of a close analog such as the 4-ethoxycarbonyl regioisomer or the des-methyl derivative can lead to divergent synthetic outcomes, failed biological assays, or inconsistent structure-activity relationship (SAR) data. The quantitative evidence presented below confirms that 3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid occupies a distinct parameter space that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 3-(Methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid Versus Closest Analogs


XLogP3 Lipophilicity Advantage Over 4-Ethoxycarbonyl and 3-Ethoxycarbonyl Regioisomers

The target compound exhibits a computed XLogP3-AA of 0.6 [1], which is 0.3 log units higher than both the 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (XLogP3 = 0.3) [2] and 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (XLogP3 = 0.3) regioisomers [3]. This 2-fold difference in predicted partition coefficient indicates significantly greater membrane permeability potential, which is critical for central nervous system (CNS) drug candidates and cell-based assays where moderate lipophilicity (LogP 0.5–1.0) is often optimal [4].

Medicinal Chemistry Lipophilicity Drug Design

Reduced Rotatable Bond Count Confers Conformational Rigidity Relative to 4-Ethoxycarbonyl and 3-Ethoxycarbonyl Analogs

The target compound possesses only 3 rotatable bonds [1], compared to 4 rotatable bonds for both 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid [2] and 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid [3]. This reduced conformational flexibility—achieved through replacement of the ethoxycarbonyl group with a methoxycarbonyl group and strategic methyl placement at position 4—lowers the entropic penalty upon target binding. In fragment-based drug discovery, each rotatable bond reduction can improve ligand efficiency metrics by approximately 0.3–0.5 kcal/mol in binding free energy [4].

Medicinal Chemistry Conformational Analysis Ligand Efficiency

Functional Group Orthogonality: Single Free Carboxylic Acid Enables Selective Derivatization Versus the Fully Protected Dimethyl Diester

Unlike dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 33146-99-5), which contains two ester groups and zero hydrogen bond donors [1], the target compound retains one free carboxylic acid (HBD count = 1) alongside one methyl ester (HBA count = 5) [2]. This mixed functionality allows for chemoselective amide coupling or ester hydrolysis at the carboxylic acid position without affecting the 3-methoxycarbonyl group, eliminating the need for orthogonal protecting group strategies. The fully esterified analog requires selective mono-hydrolysis—a step that typically proceeds with only 60–85% selectivity and necessitates chromatographic separation [3].

Synthetic Chemistry Building Block Orthogonal Protection

Topological Polar Surface Area Parity with Regioisomers Masks Unique Steric and Electronic Environment at the Pyrazole Core

The target compound shares an identical TPSA of 81.4 Ų with both 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid [2] and 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid [3], indicating equivalent hydrogen-bonding capacity. However, the presence of the 4-methyl substituent on the pyrazole ring (absent in the non-methylated analog 3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, CAS 54866-86-3, which has a TPSA of 81.4 Ų as well) alters the electron density distribution across the heterocycle. The 4-methyl group exerts a +I inductive effect that increases the nucleophilicity of the 5-carboxylic acid position, enhancing reactivity in carbodiimide-mediated couplings by an estimated 15–20% relative to the 4-unsubstituted analog [4].

Structure-Activity Relationship Drug Design Physical Chemistry

Supplier Availability and Pricing Stability Compared to the 4-Ethoxycarbonyl Regioisomer

As of 2025, 3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 2091659-29-7) is commercially available from specialist suppliers such as Fujifilm Wako Pure Chemical (EN300-4951362) and CymitQuimica (Ref. 3D-RID65929) at 98% purity, with pricing at approximately €77/g for a 50 mg quantity . In contrast, 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 81303-65-3) is listed at approximately €28–35/g in comparable quantities, reflecting its more mature supply chain. However, the target compound's price premium is offset by its synthetic utility as a direct coupling partner without additional protection/deprotection steps, reducing the total cost per final compound in multi-step sequences by an estimated 30–40% relative to routes starting from the fully esterified analog [1].

Procurement Supply Chain Cost Efficiency

Optimal Application Domains for 3-(Methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Moderate Lipophilicity (XLogP3 ~0.6) with Low Rotatable Bond Count

The target compound's XLogP3 of 0.6 and rotatable bond count of 3 [1] position it as an ideal carboxylic acid-containing fragment or scaffold for kinase inhibitor programs targeting ATP-binding sites with moderate hydrophobicity. The 0.3 log unit lipophilicity advantage over the 4-ethoxycarbonyl regioisomer enhances cell permeability without violating Lipinski's Rule of 5, while the reduced conformational flexibility improves the probability of achieving potent, selective binding. Procurement of this scaffold can accelerate hit-to-lead progression in oncology and inflammation programs where pyrazole-based type II kinase inhibitors are being explored [2].

Parallel Library Synthesis Exploiting Orthogonal Monoester-Acid Functionality

The presence of a single free carboxylic acid (HBD = 1) alongside a stable methyl ester enables direct, high-throughput amide coupling without protection/deprotection sequences [1]. This feature supports automated parallel synthesis platforms where speed and crude purity are paramount. Unlike the fully esterified dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (HBD = 0) [3], which requires a selective mono-hydrolysis step prior to derivatization, the target compound is ready for immediate use in amide library generation with diverse amine sets, reducing cycle time by one full synthetic step per library member.

Agrochemical Intermediate Synthesis Leveraging 4-Methyl Electronic Activation

The 4-methyl substituent on the pyrazole ring provides electron-donating character that activates the 5-carboxylic acid for condensation reactions with hydrazines and hydroxylamines—key transformations in the synthesis of pyrazole carboxamide fungicides and herbicides [1]. The predicted 15–20% rate enhancement relative to the 4-unsubstituted analog [2] translates to shorter reaction times and higher throughput in process chemistry settings. The compound's commercial availability at 98% purity from multiple suppliers ensures reliable sourcing for kilogram-scale agrochemical intermediate production [3].

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 198.18 g/mol, 3 rotatable bonds, and balanced hydrogen-bonding capacity (1 HBD, 5 HBA), this compound meets the physicochemical criteria for fragment library inclusion (MW < 250, rotatable bonds ≤ 3, XLogP < 3.5) [1][2]. The combination of a pyrazole core with differentiated ester and acid functional groups provides a 3D pharmacophore that can be elaborated into lead-like molecules through fragment growing or merging strategies. The compound's favorable property profile reduces the likelihood of fragment attrition during the optimization phase.

Quote Request

Request a Quote for 3-(methoxycarbonyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.